4-Iodo-2-methylbenzoic acid

Catalog No.
S1543643
CAS No.
133232-58-3
M.F
C8H7IO2
M. Wt
262.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-2-methylbenzoic acid

CAS Number

133232-58-3

Product Name

4-Iodo-2-methylbenzoic acid

IUPAC Name

4-iodo-2-methylbenzoic acid

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

InChI

InChI=1S/C8H7IO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

KISJQMPHSCFGKR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)C(=O)O

Synonyms

4-iodo-2-Methylbenzoic acid

Canonical SMILES

CC1=C(C=CC(=C1)I)C(=O)O

4-Iodo-2-methylbenzoic acid, with the molecular formula C₈H₇IO₂ and a molecular weight of 262.04 g/mol, is an aromatic carboxylic acid. It features an iodo substituent at the para position relative to the carboxylic acid group on a methyl-substituted benzoic acid framework . This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Currently, there is no documented information regarding a specific mechanism of action for 4-Iodo-2-methylbenzoic acid in biological systems.

As with most organic compounds, it is advisable to handle 4-iodo-2-methylbenzoic acid with proper safety precautions. Specific data on its toxicity is not available, but potential hazards include:

  • Skin and eye irritation due to its acidic nature.
  • Possible respiratory irritation if inhaled.
Typical of carboxylic acids and aromatic compounds:

  • Esterification: It can react with alcohols to form esters, which are useful in various applications.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under suitable conditions.
  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, making it a versatile intermediate in organic synthesis.

The synthesis of 4-Iodo-2-methylbenzoic acid typically involves iodination of 2-methylbenzoic acid. Several methods have been documented:

  • Iodination Reaction: This can be performed using iodine or iodinating agents under controlled conditions (temperature: 50 to 200 °C) to achieve high yields while minimizing side reactions .
  • Multi-step Synthesis: Involves initial formation of intermediates followed by further reactions to yield the final product. For example, one method utilizes aluminum chloride and subsequent treatment with dioxane and sodium bromite.

4-Iodo-2-methylbenzoic acid has diverse applications:

  • Chemical Intermediate: Used in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: Employed in proteomics and other biochemical assays due to its reactive functional groups .
  • Material Science: Potential use in developing new materials due to its unique chemical properties.

Several compounds share structural similarities with 4-Iodo-2-methylbenzoic acid. Here are some notable examples:

Compound NameStructure OverviewUnique Features
2-Methylbenzoic AcidMethyl group at position 2Lacks halogen substituent; simpler structure
5-Iodo-2-methylbenzoic AcidIodine at position 5Different iodination position alters reactivity
Methyl 4-iodo-2-methylbenzoateEster derivative of 4-Iodo-2-methylbenzoic acidMore lipophilic; used in different synthetic pathways

Each of these compounds exhibits unique reactivity profiles due to differences in substitution patterns, which can significantly impact their chemical behavior and applications.

XLogP3

2.5

Dates

Modify: 2023-08-15

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